molecular formula C16H22N2O3 B2861332 Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1393445-24-3

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate

Cat. No. B2861332
CAS RN: 1393445-24-3
M. Wt: 290.363
InChI Key: GAJOCJBVEJLKMJ-UHFFFAOYSA-N
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Description

“Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate” is a chemical compound with the molecular formula C16H22N2O3. It has a molecular weight of 290.363. The IUPAC name for this compound is benzyl (1S)-2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate .


Synthesis Analysis

The synthesis of carbamates like “this compound” often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .


Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can provide carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .

Scientific Research Applications

Isoindolinone Formation

  • Application : Isoindolinones can be produced from carbamates derived from benzylamines using Bischler-Napieralski-type cyclization. This method is significant due to its smooth conversion and proposed mechanism involving a carbamoyl cation (Adachi et al., 2014).

Mechanochemical Synthesis

  • Application : Carbamates like N-methyl-O-benzyl carbamate have been synthesized mechanochemically, an eco-friendly approach. This process enhances reactivity and operates under mild conditions without the need for activation, as in solution syntheses (Lanzillotto et al., 2015).

Catalytic Hydrofunctionalization

  • Application : In a study, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate underwent catalytic intramolecular hydroamination, proving effective for piperidine derivative formation. This method demonstrates versatility in carbamate chemistry, showing potential in synthesizing various heterocyclic structures (Zhang et al., 2006).

Antitumor Drug Effectiveness

  • Application : R 17934 -NSC 238159, a carbamate compound, demonstrated effectiveness against various tumors, highlighting its potential in cancer treatment. The study focused on factors influencing the drug's effectiveness, including administration method and toxicity levels (Atassi & Tagnon, 1975).

Methylene Acetoxylation

  • Application : Carbamoyl acetate derivatives have been synthesized through methylene acetoxylation using oxidants. This process is significant for its mild reaction conditions and excellent yield, making it a useful protocol in organic synthesis (Liu et al., 2011).

Agricultural Applications

  • Application : Solid lipid nanoparticles and polymeric nanocapsules have been used for the sustained release of carbendazim (methyl-2-benzimidazole carbamate) in agriculture. This method offers advantages like controlled release, reduced environmental toxicity, and enhanced efficiency in disease prevention and control (Campos et al., 2015).

Chemical Synthesis and Biological Activity

  • Application : Various alkyl benzimidazole-2-carbamates have been synthesized and evaluated for antineoplastic and antifilarial activities. This research provides insights into the potential therapeutic applications of carbamates in treating cancer and filarial infections (Ram et al., 1992).

Mechanism of Action

While the specific mechanism of action for “Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate” is not mentioned in the search results, carbamate compounds in general are known to inhibit the enzyme acetylcholinesterase . This inhibition can lead to a buildup of the neurotransmitter acetylcholine at a nerve synapse or neuromuscular junction .

properties

IUPAC Name

benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)14(15(19)17-13-8-9-13)18-16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJOCJBVEJLKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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